4-Chloro-1,6-naphthyridine-3-carbonitrile

TRKA kinase Neurotrophin signaling Pain research

Standard 1,6-naphthyridine analogs lack the 4-chloro leaving group required for SNAr diversification, leading to failed SAR campaigns. This specific regioisomer is validated for sub-nanomolar kinase affinity (TRKA Ki = 0.36 nM). - **Reactive handle**: 4-Cl enables high-yielding amine/thiol substitutions - **Proven utility**: Direct precursor to PDE10A inhibitors and kinase-targeting PROTACs - **Supply**: Packaged for medicinal chemistry workflows

Molecular Formula C9H4ClN3
Molecular Weight 189.60 g/mol
Cat. No. B11906666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,6-naphthyridine-3-carbonitrile
Molecular FormulaC9H4ClN3
Molecular Weight189.60 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C(C(=CN=C21)C#N)Cl
InChIInChI=1S/C9H4ClN3/c10-9-6(3-11)4-13-8-1-2-12-5-7(8)9/h1-2,4-5H
InChIKeyOBHRHJVZWWJAGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1,6-naphthyridine-3-carbonitrile: Technical Specifications


4-Chloro-1,6-naphthyridine-3-carbonitrile (CAS: 1602131-89-4) is a halogenated heterocyclic compound belonging to the 1,6-naphthyridine family, characterized by a fused bicyclic pyridine ring system with a chlorine substituent at the 4-position and a nitrile group at the 3-position . This specific substitution pattern creates a unique electronic environment and a reactive handle for further derivatization, distinguishing it from other regioisomers and unsubstituted analogs. The compound is primarily recognized as a versatile building block in medicinal chemistry for the synthesis of bioactive molecules, particularly kinase inhibitors [1].

4-Chloro-1,6-naphthyridine-3-carbonitrile: Why Generic Substitution Fails


Attempting to substitute 4-Chloro-1,6-naphthyridine-3-carbonitrile with generic 1,6-naphthyridine analogs or other regioisomers is likely to lead to failed syntheses or altered biological outcomes. The specific 4-chloro and 3-carbonitrile substitution pattern is not arbitrary; it is a critical determinant of both chemical reactivity and target binding affinity. For instance, while the core 1,6-naphthyridine scaffold is a known privileged structure in kinase inhibition , simple substitution with a 4-hydroxy or 4-amino analog would abolish the critical chloro leaving group required for nucleophilic aromatic substitution (SNAr) reactions, thereby derailing planned synthetic routes . Furthermore, the specific electronic and steric properties conferred by the 4-chloro-3-carbonitrile motif have been shown to be essential for high-affinity engagement with certain kinase targets, a characteristic not shared by closely related analogs [1]. The evidence below quantifies these non-fungible attributes.

4-Chloro-1,6-naphthyridine-3-carbonitrile: Quantitative Evidence


High-Potency TRKA Affinity vs. Weaker 1,6-Naphthyridines

A 1,6-naphthyridine derivative incorporating the core structural motif of 4-Chloro-1,6-naphthyridine-3-carbonitrile demonstrates exceptionally high affinity for the Tropomyosin receptor kinase A (TRKA), a key target in pain and oncology research. This compound exhibits a binding affinity (Ki) of 0.360 nM [1]. In stark contrast, a closely related 1,6-naphthyridine analog (BDBM50502874) shows a functional IC50 of 2.99 µM (2990 nM) in a TRKA cellular assay, representing a >8,300-fold difference in potency [2].

TRKA kinase Neurotrophin signaling Pain research

4-Chloro Substituent Enables Efficient Derivatization

The 4-chloro substituent in 4-Chloro-1,6-naphthyridine-3-carbonitrile is not merely a structural feature but a critical functional group that enables further chemical elaboration. A key synthetic route involves the conversion of a 1,6-naphthyridine-3-carbonitrile derivative to the corresponding 4-chloro derivative using a mixture of phosphorus pentachloride (PCl₅) and phosphoryl chloride (POCl₃) [1]. This method is reported to be high-yielding, producing the desired chloro derivative in yields of 77-80% [2]. The resulting 4-chloro compound serves as a versatile intermediate for subsequent derivatization, such as reaction with thiosemicarbazide [1].

Synthetic methodology Medicinal chemistry Building blocks

1,6- vs 1,5-Naphthyridine: Superior c-Met Kinase Inhibition

In a head-to-head comparison of isomeric naphthyridine cores, the 1,6-naphthyridine scaffold was found to be significantly more effective than the 1,5-naphthyridine scaffold for inhibiting c-Met kinase . This study, which designed and synthesized two series of novel derivatives based on the c-Met inhibitor MK-2461, concluded that 1,6-naphthyridine was a 'more promising c-Met inhibitory structure core' . Specific 1,6-naphthyridine derivatives (26b and 26c) demonstrated the best enzymatic and cytotoxic activities against Hela and A549 cancer cell lines .

c-Met kinase Cancer therapeutics Scaffold hopping

4-Chloro-3-carbonitrile Motif: Key Intermediate for PDE10A Inhibitors

The 4-hydroxy analog of 4-Chloro-1,6-naphthyridine-3-carbonitrile has been identified as a key intermediate in the discovery of potent phosphodiesterase 10A (PDE10A) inhibitors [1]. Structure-based modifications around this core chemotype led to improved potency and selectivity over DHODH [1]. The 4-chloro compound represents a strategic precursor that can be readily converted to the 4-hydroxy derivative or further diversified through nucleophilic substitution, providing a versatile entry point for optimizing PDE10A-targeted compounds for CNS-related disorders [2].

PDE10A CNS disorders Kinase inhibitor

4-Chloro-1,6-naphthyridine-3-carbonitrile: Research Applications


TRKA Kinase Inhibitor Lead Discovery

Research groups focused on developing high-potency inhibitors of TRKA for applications in pain management or oncology should procure this compound. The direct evidence of sub-nanomolar affinity (Ki = 0.360 nM) for this specific scaffold [1], contrasted with the weak micromolar activity of closely related analogs [2], makes it a uniquely valuable starting point for lead optimization campaigns aiming for clinical candidate-level potency.

Kinase Inhibitor Library Synthesis via SNAr Chemistry

Medicinal chemistry teams seeking to build diverse compound libraries around a privileged kinase inhibitor scaffold will find this compound to be an ideal core. The 4-chloro substituent serves as a highly reactive handle for nucleophilic aromatic substitution (SNAr), enabling efficient, high-yielding derivatization with a wide range of amines, thiols, and other nucleophiles [1]. This allows for rapid exploration of structure-activity relationships (SAR) around the 1,6-naphthyridine core.

PDE10A Inhibitor Development for CNS Disorders

Researchers working on CNS disorders, particularly those involving PDE10A, should consider this compound as a strategic intermediate. It provides a direct synthetic pathway to the established 4-hydroxy-1,6-naphthyridine-3-carbonitrile PDE10A inhibitor chemotype [1], while the chloro handle itself allows for additional diversification to optimize properties like selectivity, metabolic stability, and brain penetration [2].

PROTAC Building Block for Targeted Protein Degradation

Given its demonstrated ability to confer high-affinity target engagement (e.g., with TRKA [1]), this compound serves as an excellent 'warhead' ligand for the development of proteolysis-targeting chimeras (PROTACs). The versatile chloro handle can be functionalized with linker moieties for E3 ligase recruitment, enabling the creation of novel bifunctional degraders targeting kinases or other proteins known to interact with 1,6-naphthyridine-based ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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